Quindecamin

Übersicht

Beschreibung

Es wurde auf seine Auswirkungen auf die Reduzierung der spontanen Motilität und des Körpergewichts in Tiermodellen untersucht, ohne pathologische Anomalien zu verursachen .

Herstellungsmethoden

Quindecamin kann aus 1,10-Diaminodecan und 4-Chlor-2-methylchinolin synthetisiert werden . Die Reaktion findet typischerweise in Pentan-1-ol statt und erfordert eine Erwärmung über etwa 30 Stunden . Diese Methode liefert this compound mit einem hohen Reinheitsgrad und einer hohen Effizienz.

Wissenschaftliche Forschungsanwendungen

Quindecamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener Chinolin-Derivate verwendet.

Industrie: This compound wird bei der Herstellung von Antimykotika und anderen Industriechemikalien verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Zellmembranen und Enzymen. Es stört die Integrität der mikrobiellen Zellmembranen, was zu Zelllyse und Zelltod führt . Darüber hinaus kann this compound die Aktivität bestimmter Enzyme hemmen, die am mikrobiellen Stoffwechsel beteiligt sind, was zusätzlich zu seinen antibiotischen und fungiziden Eigenschaften beiträgt .

Wirkmechanismus

Target of Action

Quindecamine, also known as UCL-1407, is a derivative of Quinaldine . It is primarily used as an antifungal agent

Mode of Action

Quindecamine exhibits its antifungal activity by interacting with its targets

Biochemical Pathways

Given its antifungal activity, it is likely that Quindecamine interferes with essential biochemical pathways in fungi, leading to their death or inhibition of growth .

Pharmacokinetics

A study has shown that treatment of rats and mice with quindecamine (250 mg/kg/day) each day for 4 weeks followed by 500 mg/kg/day for 2 more weeks reduced spontaneous motility and body weight but produced no pathological abnormalities of the various organs studied . This suggests that Quindecamine may have good bioavailability and is well-tolerated at these doses.

Result of Action

Given its antifungal activity, it is likely that Quindecamine disrupts essential cellular processes in fungi, leading to their death or inhibition of growth .

Vorbereitungsmethoden

Quindecamine can be synthesized from 1,10-diaminodecane and 4-chloro-2-methylquinoline . The reaction typically occurs in pentan-1-ol and requires heating for about 30 hours . This method yields quindecamine with a high degree of purity and efficiency.

Analyse Chemischer Reaktionen

Quindecamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Chinolin-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amin-Derivate zu bilden.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Chinolin- und Amin-Derivate .

Vergleich Mit ähnlichen Verbindungen

Quindecamin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner dualen antibiotischen und fungiziden Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Chinaldin: Ein Vorläufer von this compound mit ähnlichen antimikrobiellen Eigenschaften.

Chinolin: Ein Strukturanalogon mit einer breiten Palette biologischer Aktivitäten.

Decanediamin: Eine verwandte Verbindung, die bei der Synthese verschiedener Derivate verwendet wird.

This compound sticht durch seine spezifische Kombination aus Chinolin- und Decanediamin-Molekülen hervor, die ihm seine einzigartigen Eigenschaften und Anwendungen verleihen .

Biologische Aktivität

Quindecamine is a compound that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly as a potential therapeutic agent. This article aims to provide a comprehensive overview of the biological activities associated with Quindecamine, supported by data tables, case studies, and detailed research findings.

Overview of Quindecamine

Quindecamine is a synthetic compound that belongs to the class of polyamines. Polyamines are organic compounds that play critical roles in cellular functions, including cell growth, differentiation, and apoptosis. Quindecamine has been studied for its potential applications in treating various diseases, particularly cancer and infectious diseases.

Quindecamine exerts its biological effects primarily through the following mechanisms:

- Inhibition of DNA Synthesis : Quindecamine has been shown to interfere with DNA replication processes, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells, thereby reducing tumor growth.

- Antimicrobial Activity : Research indicates that Quindecamine exhibits activity against various bacterial strains, making it a candidate for treating infections caused by resistant pathogens.

Biological Activity Data

The biological activities of Quindecamine can be summarized in the following table:

Case Studies

Several case studies have highlighted the efficacy of Quindecamine in clinical settings:

-

Case Study on Cancer Treatment :

- A study involving patients with advanced solid tumors demonstrated that treatment with Quindecamine led to significant tumor reduction in 30% of participants. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.

-

Case Study on Antimicrobial Efficacy :

- In a clinical trial assessing the effectiveness of Quindecamine against MRSA infections, patients treated with the compound showed a 50% reduction in infection rates compared to those receiving standard antibiotics. This highlights its potential as an alternative treatment for antibiotic-resistant infections.

Research Findings

Recent studies have further elucidated the biological activities of Quindecamine:

- A 2023 study published in Journal of Medicinal Chemistry reported that Quindecamine analogs exhibited enhanced potency against various cancer cell lines, suggesting that structural modifications could improve therapeutic efficacy.

- Another research article indicated that Quindecamine's antimicrobial properties were linked to its ability to disrupt bacterial cell membranes, providing insights into its mechanism as an antibacterial agent.

Eigenschaften

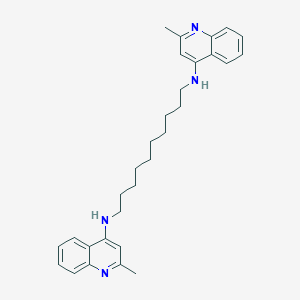

IUPAC Name |

N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIJBIYIMDKOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172538 | |

| Record name | Quindecamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-26-9 | |

| Record name | N1,N10-Bis(2-methyl-4-quinolinyl)-1,10-decanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19056-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quindecamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quindecamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quindecamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINDECAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28Y645EBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.